molecular formula C9H7FO3 B3137899 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde CAS No. 443955-87-1

7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde

Cat. No.: B3137899
CAS No.: 443955-87-1
M. Wt: 182.15 g/mol
InChI Key: ZBNJTKYTUUSFFG-UHFFFAOYSA-N
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Description

7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde is a chemical compound with the molecular formula C9H7FO3. It is a derivative of benzo[b][1,4]dioxine, featuring a fluorine atom at the 7th position and an aldehyde group at the 6th position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Mechanism of Action

Target of Action

It has been used as a building block in the synthesis of various bioactive molecules , suggesting that its targets could be diverse and dependent on the specific derivative being synthesized.

Mode of Action

It has been used in the synthesis of benzofuran analogs, which are potential inhibitors of camp-specific phosphodiesterase type iv . This suggests that the compound might interact with its targets by inhibiting their enzymatic activity, but more research is needed to confirm this.

Biochemical Pathways

Given its use in the synthesis of benzofuran analogs, it might be involved in the modulation of cyclic amp levels

Result of Action

Its derivatives have been used in the synthesis of bioactive molecules , suggesting that it might have diverse effects depending on the specific derivative and target.

Biochemical Analysis

Biochemical Properties

1,4-Benzodioxin-6-carboxaldehyde, 7-fluoro-2,3-dihydro- plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit cAMP-specific phosphodiesterase type IV, an enzyme involved in the regulation of intracellular levels of cyclic AMP . Additionally, it serves as a building block in the synthesis of tetrahydroisoquinolinones and benzofuran analogs, which are potential inhibitors of various biochemical pathways . The interactions of 1,4-Benzodioxin-6-carboxaldehyde, 7-fluoro-2,3-dihydro- with these biomolecules are crucial for its biochemical activity.

Cellular Effects

1,4-Benzodioxin-6-carboxaldehyde, 7-fluoro-2,3-dihydro- exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of dopamine D3 and D4 receptors, which are involved in neurotransmission and cellular communication . Additionally, it affects the expression of genes related to cell growth and differentiation, thereby impacting cellular functions and processes.

Molecular Mechanism

The molecular mechanism of 1,4-Benzodioxin-6-carboxaldehyde, 7-fluoro-2,3-dihydro- involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with cAMP-specific phosphodiesterase type IV results in the inhibition of this enzyme, thereby increasing intracellular levels of cyclic AMP . This, in turn, affects various downstream signaling pathways and cellular responses. The binding interactions and molecular effects of 1,4-Benzodioxin-6-carboxaldehyde, 7-fluoro-2,3-dihydro- are essential for its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Benzodioxin-6-carboxaldehyde, 7-fluoro-2,3-dihydro- can change over time. This compound exhibits stability under specific conditions, but it may degrade over extended periods or under certain environmental factors. Studies have shown that its long-term effects on cellular function can vary, with potential impacts on cell viability and metabolic activity . Understanding the temporal effects and stability of this compound is crucial for its effective use in research and applications.

Dosage Effects in Animal Models

The effects of 1,4-Benzodioxin-6-carboxaldehyde, 7-fluoro-2,3-dihydro- vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of neurotransmitter receptors and inhibition of specific enzymes . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes. Identifying the optimal dosage range and understanding the threshold effects are essential for its safe and effective use in animal studies.

Metabolic Pathways

1,4-Benzodioxin-6-carboxaldehyde, 7-fluoro-2,3-dihydro- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For instance, this compound can be metabolized by aldehyde dehydrogenase to form corresponding carboxylic acids . Additionally, it may affect metabolic flux and levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of 1,4-Benzodioxin-6-carboxaldehyde, 7-fluoro-2,3-dihydro- within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may localize to specific compartments or organelles, influencing its activity and function. Understanding the transport and distribution mechanisms is crucial for its effective use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of 1,4-Benzodioxin-6-carboxaldehyde, 7-fluoro-2,3-dihydro- plays a significant role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. The subcellular localization of this compound is essential for its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO)

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde: Lacks the fluorine atom at the 7th position.

    7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde: Contains a chlorine atom instead of fluorine.

    7-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde: Contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom at the 7th position in 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde imparts unique chemical and biological properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

6-fluoro-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-7-4-9-8(3-6(7)5-11)12-1-2-13-9/h3-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNJTKYTUUSFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

7-Fluoro-2,3-dihydrobenzo[1,4]dioxine-6-carboxaldehyde was prepared from 6-fluoro-2,3-dihydrobenzo[1,4]dioxine [V. Daukas et al Chemija, 1999, 10 (1), 59] by reaction of dichloromethyl methyl ether and titanium tetrachloride: LC-MS (ES) m/e 155 (M+H)+.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 6-fluoroveratraldehyde (1.2 g, 6.2 mmol) in CH2Cl2 (62 mL) was added BBr3 (6.2 mL, 62 mmol) and the solution was stirred at RT for 4 h. The solution was then cooled to 0° C., diluted with EtOAc (120 mL) and slowly treated with H2O (60 mL). The organic layer was washed with brine (2×100 mL), dried, filtered and concentrated to provide the desired catechol intermediate as a dark brown solid (1.0 g, 6.4 mmol). This solid was immediately treated with 1,2-dibromoethane (0.60 mL, 7.1 mmol) and heated to 100° C. The suspension was treated with NaOH (0.50 g, 13 mmol) in H2O (30 mL) dropwise over 1 h and stirred at 100° C. for 2 days. The suspension was then filtered. The collected solid was re-suspended in CHCl3 and filtered. The filtrate was concentrated to provide 0.22 g (19%) of the title compound as a tan solid. MS (ESI): exact mass calculated for C9H7FO3, 182.04; m/z not found. 1H NMR (500 MHz, CDCl3): 10.21 (s, 1H), 7.35 (d, J=6.7, 1H), 6.66 (d, J=10.9, 1H), 4.33 (m, 2H), 4.25 (m, 2H).
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Synthesis routes and methods IV

Procedure details

A solution of 6-fluoro-2,3-dihydro-benzo[1,4]dioxine (prepared from 6-amino-2,3-dihydro-benzo[1,4]dioxine according to the procedure of V. Daukas, P. Gaidelis, R. Martinkus, S. Urboniene, Chemija, 1999, 10 (1), 59), (154 mg, 1 mmol) in dichloromethane (0.5 ml) was treated with dichloromethyl methyl ether (0.25 ml) at 0° C. under argon. Titanium tetrachloride (0.45 ml) in dichloromethane (0.5 ml) was added over 0.25 hours. The cooling bath was removed and the mixture was stirred at ambient temperature for 1 hour before being quenched with water and extracted with ether. The ether extract was washed with aqueous sodium bicarbonate and brine. Drying and evaporation afforded a brown oil which was purified by chromatography on silica (ethyl acetate/hexane) affording a clear oil (0.12 g).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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